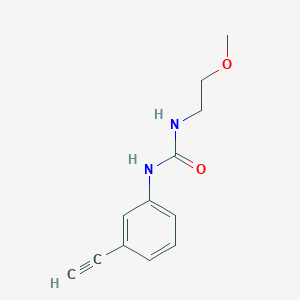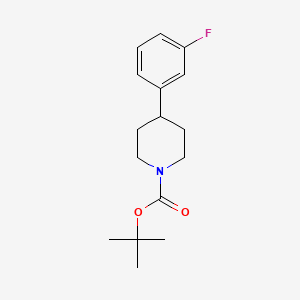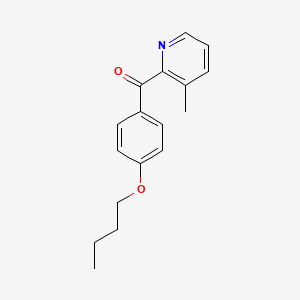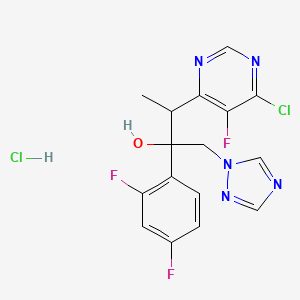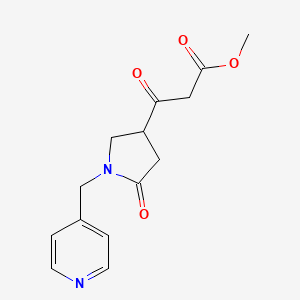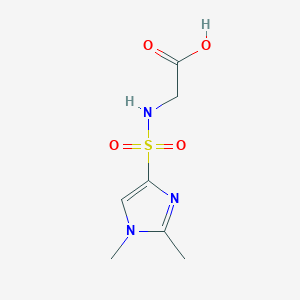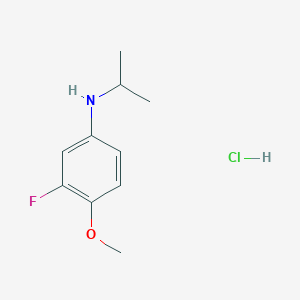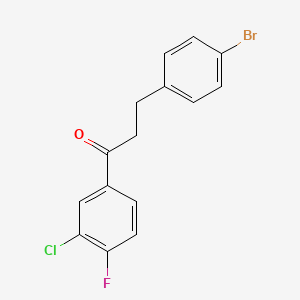
3-(4-Bromophenyl)-1-(3-chloro-4-fluorophenyl)propan-1-one
Vue d'ensemble
Description
3-(4-Bromophenyl)-1-(3-chloro-4-fluorophenyl)propan-1-one, also known as 4-bromo-3-chloro-4-fluorophenylpropane-1-one, is an organic compound commonly used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is a versatile synthetic intermediate with a wide range of applications in organic synthesis and drug discovery. The compound has been used as a starting material for the synthesis of a variety of compounds, including those with antifungal, anti-inflammatory, and anti-cancer properties.
Applications De Recherche Scientifique
Synthesis Techniques and Molecular Characterization
- The synthesis and structure characterization of similar compounds involve advanced experimental techniques such as FTIR, proton NMR, UV-Visible spectroscopy, and density functional theory (DFT). These methods confirm the molecular structures and provide insights into the decomposition and melting points of the compounds, which are crucial for understanding their stability and reactivity (Bhumannavar, 2021).
- Experimental and theoretical studies on closely related chalcone derivatives have been conducted to explore their molecular structure, FT-IR spectroscopy, first-order hyperpolarizability, NBO analysis, HOMO and LUMO, and MEP analysis. These studies are vital for assessing the electronic properties and potential applications of such compounds in materials science (Najiya et al., 2014).
Potential Applications in Materials Science
- Research into compounds with structural similarities has demonstrated potential applications in nonlinear optics (NLO) and semiconductor devices. Investigations into their linear optical, second, and third-order NLO properties, alongside transfer integrals, suggest these compounds could be utilized in semiconductor technologies (Shkir et al., 2019).
- The synthesis and characterization of chalcone derivatives have been performed to explore their crystal structures and Hirshfeld surface analysis. These studies provide insights into the intermolecular interactions, which are essential for designing materials with specific physical properties (Salian et al., 2018).
Advanced Analytical and Theoretical Studies
- Quantum chemical analysis on chalcone derivatives, focusing on structural properties and computational studies, offers insights into the electronic configurations and stability of such molecules. These findings are crucial for predicting reactivity and potential applications in various fields of chemistry (Zaini et al., 2018).
Propriétés
IUPAC Name |
3-(4-bromophenyl)-1-(3-chloro-4-fluorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrClFO/c16-12-5-1-10(2-6-12)3-8-15(19)11-4-7-14(18)13(17)9-11/h1-2,4-7,9H,3,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYOOPKJBRMKTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C2=CC(=C(C=C2)F)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201190818 | |
| Record name | 1-Propanone, 3-(4-bromophenyl)-1-(3-chloro-4-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201190818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898761-66-5 | |
| Record name | 1-Propanone, 3-(4-bromophenyl)-1-(3-chloro-4-fluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898761-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanone, 3-(4-bromophenyl)-1-(3-chloro-4-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201190818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{3-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]propyl}amine hydrochloride](/img/structure/B1531125.png)
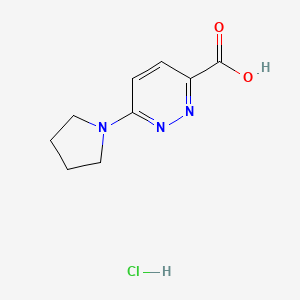
![1-({1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-6-yl}sulfanyl)-N,N-dimethylformamide](/img/structure/B1531129.png)

